5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused pyrazole-pyridinone core. Key structural features include:
- Methyl group at position 5.
- Phenyl group at position 2.
- Piperazine-1-carbonyl moiety at position 6.
The piperazine ring enhances solubility and binding affinity in biological systems, while the pyrazolo-pyridinone core contributes to diverse pharmacological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
5-methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-21-11-14(17(24)22-9-7-19-8-10-22)16-15(12-21)18(25)23(20-16)13-5-3-2-4-6-13/h2-6,11-12,19H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLGUGAGTDEXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolopyridine ring, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. This leads to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substitutions
The table below highlights structural differences and similarities with key analogs:
*Calculated based on core structure and substituents.
Key Observations :
- Ethyl vs.
- Piperazine Modifications : Fluorophenyl () or benzoyl () substituents on piperazine enhance target selectivity and metabolic stability. The unsubstituted piperazine in the target compound offers a simpler scaffold for further functionalization .
- Core Heterocycle: Pyrazolo[1,5-a]pyrimidinones () lack the pyridinone oxygen, reducing hydrogen-bonding capacity compared to pyrazolo[4,3-c]pyridin-3-ones .
Physicochemical Properties
- Solubility: The target compound’s piperazine moiety improves aqueous solubility (>10 mg/mL in PBS) compared to non-piperazine analogs (<1 mg/mL) .
- Thermal Stability : Melting points >300°C (common in ’s compounds) suggest high crystallinity and stability .
- Spectroscopic Data: 1H-NMR: Piperazine protons resonate at δ 2.5–3.5 ppm (), while pyridinone carbonyls appear at ~170 ppm in 13C-NMR . HRMS: Accurate mass data (e.g., m/z 399.15777 for 8a) confirm molecular integrity .
Biological Activity
5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one represents a significant compound in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and potential side effects based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 461.5 g/mol
- CAS Number : 1021123-94-3
This pyrazolo[4,3-c]pyridine derivative is notable for its piperazine moiety, which is often associated with enhanced biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in the context of antimicrobial and anti-tubercular properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds related to this structure have shown MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Cytotoxicity : Evaluations on human embryonic kidney cells (HEK-293) indicated that these compounds are nontoxic at effective concentrations .
Anti-Tubercular Activity
Research has highlighted the potential of this compound in combating Mycobacterium tuberculosis. Notably:
- Inhibitory Concentration (IC) : Some derivatives exhibited IC values ranging from 3.73 to 40.32 µM against M. tuberculosis H37Ra .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key enzymes involved in bacterial cell wall synthesis and DNA replication, enhancing their inhibitory effects .
Case Studies
- Study on Antitubercular Agents :
- Evaluation of Antimicrobial Efficacy :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes such as DNA gyrase and MurD involved in bacterial cell wall synthesis .
- Binding Affinity : Molecular docking studies have shown strong binding interactions with target proteins, leading to effective inhibition of bacterial growth .
Summary Table of Biological Activities
Q & A
Q. What are the key steps and challenges in synthesizing 5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one?
The synthesis involves multi-step organic reactions:
- Pyrazolopyridine core formation : Cyclization of precursors like 2-phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by aldehyde-mediated cyclization .
- Piperazine coupling : Introduction of the piperazine moiety via carbodiimide-mediated coupling (e.g., DCC or EDC) under inert atmospheres to prevent hydrolysis .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical due to side products from competing acylation or oxidation . Challenges include optimizing reaction yields (often <60%) and controlling regioselectivity during cyclization.
Q. How is the compound characterized structurally, and what analytical methods are recommended?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent placement (e.g., methyl group at position 5, phenyl at position 2) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the piperazine-carbonyl group . Note: Ester derivatives (e.g., ethyl vs. methyl) show distinct solubility profiles in DMSO or methanol, impacting characterization .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase inhibition assays : Test against kinases (e.g., PKA, PKC) due to structural similarity to pyrazolopyridine kinase inhibitors .
- Receptor binding studies : Screen for affinity to serotonin or dopamine receptors via radioligand displacement assays, given the piperazine moiety’s role in CNS-targeting compounds .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
Advanced Research Questions
Q. How do structural modifications (e.g., ester vs. carboxylic acid derivatives) affect solubility and target engagement?
- Ester derivatives (e.g., ethyl or methyl esters) exhibit higher lipophilicity (logP >3) but lower aqueous solubility, limiting bioavailability .
- Carboxylic acid analogs : Improved solubility (via salt formation) but reduced cell permeability; these are preferred for in vitro enzymatic assays .
- Piperazine substitution : Replacing the piperazine with a pyridine ring (e.g., pyridin-2-yl) alters hydrogen-bonding interactions, as shown in docking studies .
Q. How can researchers resolve contradictions in reported biological activity data?
Example: Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : Variations in ATP concentrations (1–10 mM) or incubation times .
- Compound purity : Impurities from incomplete purification (e.g., residual DCC) can skew results; validate via HPLC (>95% purity) .
- Structural analogs : Compare activity of methyl vs. ethyl esters to isolate substituent effects .
Q. What computational strategies predict binding modes and metabolic stability?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets; prioritize residues forming hydrogen bonds with the pyridin-3-one oxygen .
- MD simulations : Assess piperazine flexibility in aqueous vs. lipid environments to predict membrane permeability .
- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation of the methyl group) .
Q. How to design SAR studies for derivatives targeting specific disease pathways?
- Bioisosteric replacements : Substitute phenyl at position 2 with heteroaromatics (e.g., pyridyl) to modulate target selectivity .
- Positional scanning : Systematically vary substituents at position 7 (piperazine-carbonyl) to optimize steric and electronic complementarity .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
Q. What mechanistic insights can be gained from in vivo pharmacokinetic studies?
- ADMET profiling : Monitor plasma half-life (t) in rodent models; ester derivatives often show rapid hydrolysis to carboxylic acids .
- Tissue distribution : Use LC-MS/MS to quantify brain penetration, critical for CNS-targeted applications .
- Metabolite identification : Detect oxidation products (e.g., hydroxylation at the methyl group) via high-resolution MS .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions; monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points (>200°C for crystalline forms) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate shelf-life; ester derivatives degrade faster than acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
